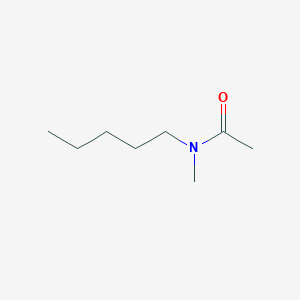

Methylpentylacetamide

描述

Methylpentylacetamide (IUPAC name: 2-methylheptanamide) is an organic compound with the molecular formula C₈H₁₇NO (molecular weight: 143.23 g/mol) and a registered CAS number of 4164-91-4 . It is characterized by a melting point of 37°C and a solubility of 7.100 × 10⁰ g/L (4.957 × 10⁻² mol/L) in water at 37°C . Structurally, it consists of an acetamide backbone substituted with a methyl and pentyl group, which influences its physicochemical behavior.

属性

CAS 编号 |

4164-91-4 |

|---|---|

分子式 |

C8H17NO |

分子量 |

143.23 g/mol |

IUPAC 名称 |

N-methyl-N-pentylacetamide |

InChI |

InChI=1S/C8H17NO/c1-4-5-6-7-9(3)8(2)10/h4-7H2,1-3H3 |

InChI 键 |

SJDKCSDRXBBRKQ-UHFFFAOYSA-N |

SMILES |

CCCCCN(C)C(=O)C |

规范 SMILES |

CCCCCN(C)C(=O)C |

同义词 |

2-methylheptanamide methylpentylacetamide |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

To contextualize Methylpentylacetamide’s properties, we compare it with three structurally related compounds from the Handbook of Aqueous Solubility Data and other phenylacetamide derivatives . Key differences in molecular weight, solubility, and functional groups are highlighted below.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (g/L) | Temperature (°C) | Functional Group |

|---|---|---|---|---|---|---|

| This compound | C₈H₁₇NO | 143.23 | 37 | 7.100 | 37 | Acetamide |

| Heptyl carbamate | C₈H₁₇NO₂ | 159.23 | 37 | 0.382 | 37 | Carbamate |

| N-Isoamylurethane | Not provided | 175.23 | 20 | 4.082 | 20 | Carbamate (urethane) |

| 2,3,4-Trimethylpentane | C₈H₁₈ | 114.23 | -110 | 0.0023 | 25 | Hydrocarbon |

Solubility Trends

- This compound exhibits ~18× higher solubility than Heptyl carbamate (7.100 g/L vs. 0.382 g/L) at 37°C, despite both having similar molecular weights and melting points. This disparity arises from differences in functional groups: the acetamide group (–NHCO–) in this compound enhances hydrogen bonding with water compared to the carbamate group (–OCONH–) in Heptyl carbamate .

- N-Isoamylurethane , a carbamate derivative with a branched isoamyl chain, displays higher solubility (4.082 g/L at 20°C) than Heptyl carbamate. This suggests that branching in the alkyl group may improve hydrophilicity, even within the same functional class .

- The hydrocarbon 2,3,4-Trimethylpentane has negligible solubility (0.0023 g/L), underscoring the critical role of polar functional groups in aqueous compatibility .

Structural and Functional Insights

- Functional Groups : Acetamides like this compound generally exhibit higher solubility than carbamates due to stronger hydrogen-bonding capacity. However, substituent effects (e.g., branching in N-Isoamylurethane) can modulate this trend .

- Molecular Weight : While this compound (143.23 g/mol) has a lower molecular weight than Heptyl carbamate (159.23 g/mol), its solubility is significantly higher, reinforcing that functional groups outweigh molecular weight in determining solubility .

Comparison with Phenylacetamide Derivatives

Evidence from phenylacetamide analogs reveals that substitutions on the acetamide backbone drastically alter properties:

- N-(2-hydroxyethyl)-2-phenylacetamide (C₁₀H₁₃NO₂) and N-(4-chlorophenyl)-2-phenylacetamide (C₁₅H₁₃ClNO) introduce polar groups (–OH, –Cl) that enhance solubility compared to non-polar analogs. These derivatives highlight how targeted functionalization can optimize compounds for specific applications, such as drug delivery .

Research Implications

The data suggest that this compound’s balance of moderate molecular weight and acetamide functionality makes it a candidate for applications requiring water-soluble amides. In contrast, carbamates like Heptyl carbamate may be less suited for aqueous systems but could excel in lipid-rich environments. Further studies should explore its synthesis (e.g., via amine acetylation ) and biological activity, leveraging its solubility profile for pharmaceutical or industrial use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。